Field: Agrochemistry
Results: Pyridazinone derivatives have been used as commercially successful agrochemicals. Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .
Field: Pharmacology
Application: Some pyridazinone derivatives have been evaluated for their potential to inhibit platelet aggregation .
Results: Modifications in the 6-phenyl-3(2H)-pyridazinones system have been found to influence both variations in antiplatelet activity and mechanism of action .
Field: Oncology
Application: Some pyridazinone derivatives have been evaluated for their potential anticancer activity .
Results: Certain pyridazinone derivatives have shown potential anticancer activity .
3-Methoxy-6-phenylpyridazine is a chemical compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of approximately 186.21 g/mol. It is classified under the pyridazine family, which consists of six-membered heterocyclic compounds containing two nitrogen atoms. The presence of the methoxy group at the third position and the phenyl group at the sixth position contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
The compound can also engage in Diels-Alder reactions, particularly inverse electron demand scenarios, where it acts as a dienophile when interacting with electron-deficient species . These reactions are crucial for constructing complex organic molecules.
Several synthesis methods for 3-methoxy-6-phenylpyridazine have been reported:
3-Methoxy-6-phenylpyridazine has potential applications in various fields:
Several compounds share structural similarities with 3-methoxy-6-phenylpyridazine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Methoxy-2-phenylpyridine | Methoxy at position 3, phenyl at position 2 | Exhibits different reactivity patterns than pyridazines |
6-Methylpyridazine | Methyl group at position 6 | Lacks phenyl substitution; different biological activity |
4-Amino-3-methylpyridazine | Amino group at position 4 | Potentially higher biological activity due to amino group |
5-Hydroxy-pyridazine | Hydroxy group at position 5 | Increased solubility; different interaction profiles |